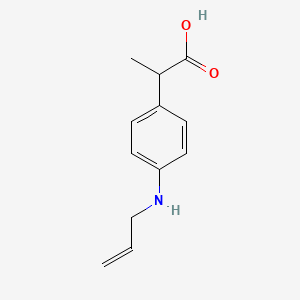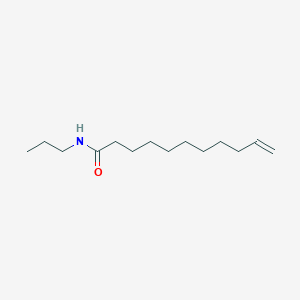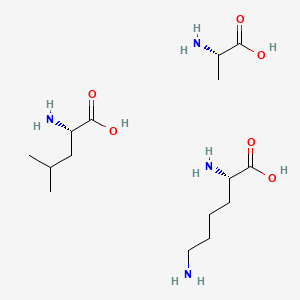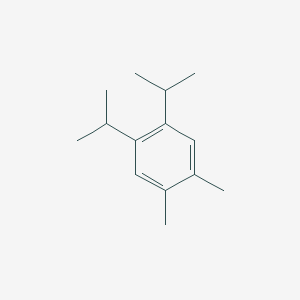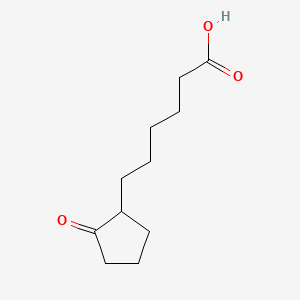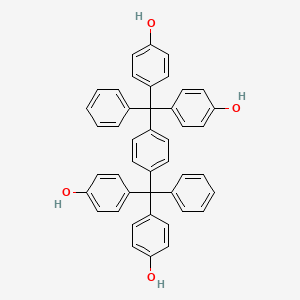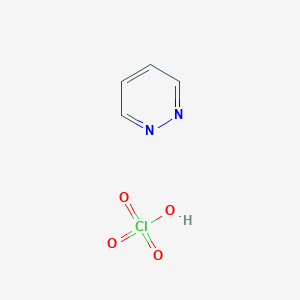
Perchloric acid--pyridazine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–pyridazine (1/1) is a compound formed by the combination of perchloric acid and pyridazine in a 1:1 molar ratio Perchloric acid is a strong acid known for its oxidizing properties, while pyridazine is a heterocyclic organic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–pyridazine (1/1) involves the careful combination of perchloric acid and pyridazine under controlled conditions. Typically, perchloric acid is diluted to a desired concentration, and pyridazine is added slowly to avoid any violent reactions. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing.
Industrial Production Methods: In an industrial setting, the production of perchloric acid–pyridazine (1/1) may involve larger-scale equipment and more stringent safety protocols due to the hazardous nature of perchloric acid. The process involves the use of high-purity reagents and controlled environments to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Perchloric acid–pyridazine (1/1) can undergo various types of chemical reactions, including:
Oxidation: Due to the strong oxidizing nature of perchloric acid, the compound can participate in oxidation reactions, potentially converting other substances into their oxidized forms.
Substitution: Pyridazine can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as halogens or alkylating agents can be used under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of pyridazine, while substitution reactions may produce halogenated or alkylated pyridazine compounds.
Scientific Research Applications
Perchloric acid–pyridazine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its strong oxidizing properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of perchloric acid–pyridazine (1/1) involves its ability to interact with various molecular targets through oxidation and substitution reactions. The strong oxidizing nature of perchloric acid allows it to modify the chemical structure of other molecules, potentially altering their biological activity. Pyridazine, on the other hand, can interact with specific enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with perchloric acid–pyridazine (1/1).
Other Diazines: Pyrimidine and pyrazine are isomers of pyridazine and exhibit similar chemical properties.
Uniqueness: Perchloric acid–pyridazine (1/1) is unique due to the combination of a strong acid with a heterocyclic compound, resulting in a compound with distinct chemical and biological properties. Its strong oxidizing nature and potential for diverse chemical reactions make it a valuable reagent in various scientific and industrial applications.
Properties
CAS No. |
41048-29-7 |
|---|---|
Molecular Formula |
C4H5ClN2O4 |
Molecular Weight |
180.55 g/mol |
IUPAC Name |
perchloric acid;pyridazine |
InChI |
InChI=1S/C4H4N2.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI Key |
NUVSPKXXSFYPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NN=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


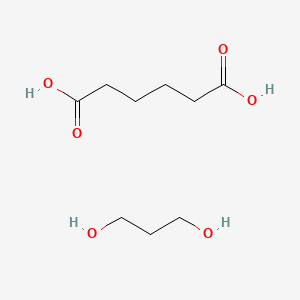
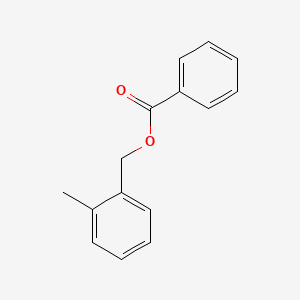
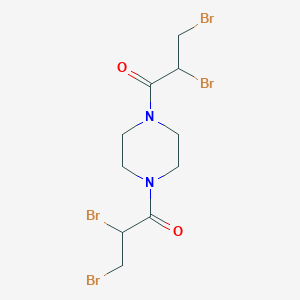
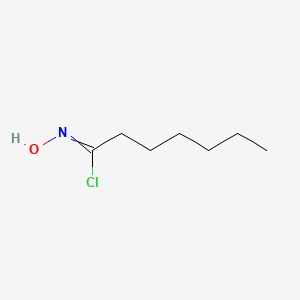
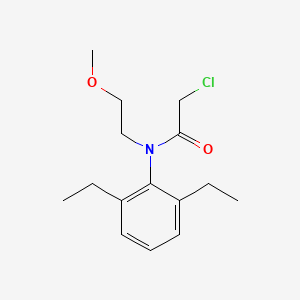
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
